molecular formula C15H21N3O5 B3079317 tert-Butyl 4-(3-nitropyridin-2-yloxy)piperidine-1-carboxylate CAS No. 1065484-06-1

tert-Butyl 4-(3-nitropyridin-2-yloxy)piperidine-1-carboxylate

Cat. No. B3079317
CAS RN: 1065484-06-1
M. Wt: 323.34
InChI Key: RQENQEWXRLUZKP-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-nitropyridin-2-yloxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21N3O5 . It is a derivative of piperidine . This compound is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H21N3O5 . The compound has a molecular weight of 323.35 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis as an Intermediate : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
  • Key Intermediate of Vandetanib : Another compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate of Vandetanib, showcasing its importance in pharmaceutical development (Wang et al., 2015).
  • Use in Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, highlighting its role in cancer therapeutics (Zhang et al., 2018).

Chemical Synthesis and Structural Analysis

  • Stereoselective Synthesis : Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles was achieved using tert-butyl 4-oxopiperidine-1-carboxylate (Moskalenko & Boev, 2014).
  • Characterization and X-ray Studies : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, including single crystal XRD data, illustrating the importance of structural analysis in understanding these compounds (Sanjeevarayappa et al., 2015).

Molecular Structure and Interaction Studies

  • Molecular Structure Analysis : Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal insights into molecular packing and structure through X-ray studies (Didierjean et al., 2004).
  • Kinetics of Proton Transfer : Research on the acid-basic interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and various nitrogen-containing bases, including piperidine, highlights the importance of understanding proton transfer kinetics (Petrov et al., 2013).

properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-6-11(7-10-17)22-13-12(18(20)21)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQENQEWXRLUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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